2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol
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Overview
Description
2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a hydroxyl group and a 1-methyl-1H-1,2,4-triazol-5-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol typically involves the cyclization of appropriate precursors. One method involves the reaction of methylcyclopentanone with hydrazine derivatives to form the triazole ring, followed by reduction to introduce the hydroxyl group. Another approach involves the reaction of triazole with halogenated cyclopentanol derivatives under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanones, reduced triazole derivatives, and functionalized cyclopentane compounds .
Scientific Research Applications
2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as coordination polymers and metal-organic frameworks.
Biological Studies: It is used as a probe in biological studies to understand the interactions between triazole-containing compounds and biological targets.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine: This compound features a similar triazole ring but with different substituents on the cyclopentane ring.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with a carboxylate group instead of a hydroxyl group.
Uniqueness
2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(2-methyl-1,2,4-triazol-3-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-9(10-6-11-12)5-7-3-2-4-8(7)13/h6-8,13H,2-5H2,1H3 |
InChI Key |
GDFWSBVGGXTJOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CC2CCCC2O |
Origin of Product |
United States |
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